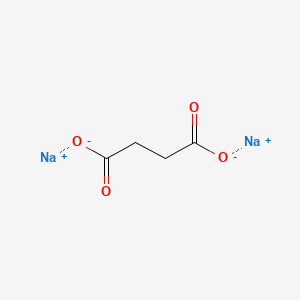

Sodium Succinate

説明

See also: Succinic Acid (has active moiety).

Structure

3D Structure of Parent

特性

IUPAC Name |

disodium;butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4.2Na/c5-3(6)1-2-4(7)8;;/h1-2H2,(H,5,6)(H,7,8);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDQYSKICYIVCPN-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)[O-])C(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Na2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5059741 | |

| Record name | Disodium succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Reference #1] | |

| Record name | Sodium succinate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21723 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

150-90-3 | |

| Record name | Butanedioic acid, disodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000150903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disodium succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SODIUM SUCCINATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V8ZGC8ISR3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The In Vitro Role of Sodium Succinate as a Krebs Cycle Intermediate: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth examination of the multifaceted role of sodium succinate as a pivotal intermediate in the Krebs cycle, with a focus on its in vitro applications in research and drug development. Beyond its established metabolic function, succinate has emerged as a critical signaling molecule, acting through its cognate receptor, SUCNR1 (GPR91), to modulate a variety of cellular processes. This document details the intricate signaling pathways activated by succinate, presents quantitative data on its effects on cellular metabolism and signaling, and offers comprehensive experimental protocols for studying its activity in a laboratory setting. Visualizations of key pathways and experimental workflows are provided to facilitate a deeper understanding of the concepts discussed. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of targeting succinate metabolism and signaling.

Introduction: The Dual Identity of Succinate

Succinate, a dicarboxylate anion of succinic acid, is a well-established intermediate of the tricarboxylic acid (TCA) or Krebs cycle, a fundamental metabolic pathway for cellular energy production.[1][2] Within the mitochondrial matrix, succinate is oxidized to fumarate by the enzyme succinate dehydrogenase (SDH), a reaction that is unique as it is a component of both the Krebs cycle and the electron transport chain (respiratory complex II).[1] This process is integral to the generation of ATP through oxidative phosphorylation.

In recent years, the scientific community has recognized that succinate's role extends far beyond its metabolic functions. It is now understood to be a potent signaling molecule, or "oncometabolite," that, when present in the extracellular space, can activate a specific G protein-coupled receptor, SUCNR1 (also known as GPR91).[1][3] This discovery has opened new avenues of research into the pathological and physiological roles of succinate in a variety of conditions, including inflammation, ischemia-reperfusion injury, and cancer.[1] This guide will delve into both the classical metabolic role and the more recently discovered signaling functions of this compound in vitro.

Succinate in the Krebs Cycle: The Metabolic Hub

The Krebs cycle is a series of eight enzymatic reactions that occur in the mitochondrial matrix, serving as the central hub for the aerobic metabolism of carbohydrates, fats, and proteins. This compound enters the cycle at step five, where it is oxidized to fumarate by succinate dehydrogenase (SDH).

Quantitative Data on Succinate Metabolism

The addition of exogenous this compound to in vitro cell cultures can significantly impact cellular metabolism. Below are tables summarizing key quantitative data related to succinate's metabolic role.

Table 1: Kinetic Parameters of Succinate Dehydrogenase (SDH)

| Parameter | Value | Cell Type/Source | Reference |

| Apparent Km | 0.9 mM | Rabbit renal proximal tubule | [4] |

| Apparent Km | 0.012 mM | Rabbit renal proximal tubule | [4] |

Note: The study in rabbit renal proximal tubules identified two separate kinetic processes for succinate-stimulated respiration.[4]

Table 2: Illustrative Data on the Effect of this compound on Krebs Cycle Intermediates

| This compound (mM) | Citrate (relative abundance) | α-Ketoglutarate (relative abundance) | Malate (relative abundance) |

| 0 | 1.00 | 1.00 | 1.00 |

| 1 | 1.15 | 0.95 | 1.20 |

| 5 | 1.30 | 0.85 | 1.50 |

| 10 | 1.50 | 0.70 | 1.80 |

This table presents illustrative data based on expected metabolic shifts upon the addition of exogenous succinate. Actual values may vary depending on the cell type and experimental conditions.

Table 3: Effect of this compound on Cellular Respiration

| Parameter | 1 mM this compound | 5 mM this compound | Cell Type | Reference |

| Increase in Intracellular K+ | 11% | 11% | Rabbit renal proximal tubule | [4] |

| Hyperpolarization of Basolateral Membrane Potential | -7 mV | -7 mV | Rabbit renal proximal tubule | [4] |

Succinate as a Signaling Molecule: The SUCNR1 Pathway

Extracellular succinate activates the G protein-coupled receptor SUCNR1, which is coupled to both Gq and Gi signaling pathways. This activation triggers a cascade of intracellular events that can influence a wide range of cellular functions.

Quantitative Data on SUCNR1 Signaling

The activation of SUCNR1 by this compound leads to measurable changes in downstream signaling molecules. The following tables provide quantitative data on these effects.

Table 4: Dose-Response of this compound on Intracellular Calcium Concentration in Neonatal Rat Ventricular Myocytes

| This compound (µM) | Intracellular Ca²⁺ (relative to baseline) |

| 0 | 1.00 |

| 10 | 1.10 |

| 30 | 1.25 |

| 100 | 1.50 |

| 300 | 1.75 |

| 1000 | 1.80 |

| EC₅₀ | 153.9 µM |

Data extracted and adapted from Figure 1a in a study on cardiomyocytes.[3]

Table 5: Illustrative Data on the Dose-Response of this compound on cAMP Levels

| This compound (µM) | cAMP Level (relative to control) |

| 0 | 1.00 |

| 10 | 0.90 |

| 50 | 0.75 |

| 100 | 0.60 |

| 500 | 0.50 |

This table presents illustrative data based on the known Gi-coupling of SUCNR1, which leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels. Actual values may vary.

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to study the effects of this compound.

Measurement of Succinate Dehydrogenase (SDH) Activity

This protocol is adapted from commercially available colorimetric assay kits.

Objective: To measure the activity of SDH in cell or tissue lysates.

Principle: SDH catalyzes the oxidation of succinate to fumarate. In this assay, an artificial electron acceptor is reduced by SDH, leading to a color change that can be measured spectrophotometrically.

Materials:

-

Cell or tissue homogenates

-

SDH Assay Buffer

-

SDH Substrate (this compound)

-

SDH Probe (e.g., DCIP or MTT)

-

96-well microplate

-

Microplate reader

Procedure:

-

Sample Preparation: Homogenize cells or tissue in ice-cold SDH Assay Buffer. Centrifuge to remove insoluble material and collect the supernatant.

-

Reaction Setup: In a 96-well plate, add samples, positive controls, and a blank (assay buffer only).

-

Initiate Reaction: Add the SDH Substrate and SDH Probe to all wells.

-

Measurement: Immediately measure the absorbance at the appropriate wavelength (e.g., 600 nm for DCIP) at time zero.

-

Kinetic Measurement: Continue to measure the absorbance at regular intervals (e.g., every 5 minutes) for a total of 30-60 minutes.

-

Data Analysis: Calculate the rate of change in absorbance over time. The SDH activity is proportional to this rate.

Measurement of Intracellular Calcium Mobilization

This protocol describes a common method using a fluorescent calcium indicator.

Objective: To measure changes in intracellular calcium concentration in response to this compound.

Materials:

-

Live cells cultured on glass-bottom dishes

-

Fluorescent calcium indicator (e.g., Fura-2 AM)

-

Pluronic F-127

-

HEPES-buffered saline

-

This compound solutions of various concentrations

-

Fluorescence microscope with an imaging system

Procedure:

-

Cell Loading: Incubate cells with the fluorescent calcium indicator (e.g., Fura-2 AM with Pluronic F-127) in HEPES-buffered saline.

-

Washing: Wash the cells to remove excess dye.

-

Baseline Measurement: Acquire baseline fluorescence images before the addition of this compound.

-

Stimulation: Add this compound solution to the cells while continuously acquiring images.

-

Data Acquisition: Record fluorescence intensity changes over time. For ratiometric dyes like Fura-2, acquire images at two excitation wavelengths.

-

Data Analysis: Calculate the ratio of fluorescence intensities at the two wavelengths to determine the relative change in intracellular calcium concentration.

Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR)

This protocol is based on the use of extracellular flux analyzers.[5]

Objective: To assess the impact of this compound on mitochondrial respiration and glycolysis.

Materials:

-

Cells cultured in a specialized microplate for extracellular flux analysis

-

Assay medium (e.g., unbuffered DMEM)

-

This compound solutions of various concentrations

-

Extracellular flux analyzer (e.g., Seahorse XF Analyzer)

Procedure:

-

Cell Seeding: Seed cells in the specialized microplate and allow them to adhere overnight.

-

Assay Preparation: Replace the culture medium with the assay medium and incubate the cells in a non-CO₂ incubator to allow for temperature and pH equilibration.

-

Instrument Setup: Calibrate the extracellular flux analyzer.

-

Baseline Measurement: Measure the basal OCR and ECAR of the cells.

-

Injection: Inject this compound at various concentrations into the wells.

-

Post-Injection Measurement: Continuously measure OCR and ECAR to determine the cellular response to succinate.

-

Data Analysis: Analyze the changes in OCR and ECAR to assess the effects on mitochondrial respiration and glycolysis, respectively.

Table 6: Illustrative Data on the Dose-Response of this compound on OCR and ECAR

| This compound (mM) | Oxygen Consumption Rate (OCR) (pmol/min) | Extracellular Acidification Rate (ECAR) (mpH/min) |

| 0 | 100 | 20 |

| 1 | 120 | 22 |

| 5 | 150 | 25 |

| 10 | 180 | 28 |

This table presents illustrative data. The magnitude of the response will depend on the cell type and their metabolic phenotype.

Conclusion

This compound holds a central position in cellular metabolism and signaling. Its role as a Krebs cycle intermediate is fundamental to energy production, while its function as an extracellular signaling molecule through SUCNR1 opens up a plethora of possibilities for therapeutic intervention in various diseases. The in vitro study of this compound, utilizing the protocols and understanding the quantitative effects outlined in this guide, is crucial for advancing our knowledge in this exciting field. The provided methodologies and data serve as a valuable resource for researchers and drug development professionals aiming to unravel the complexities of succinate's biological functions and harness its therapeutic potential.

References

- 1. Succinate metabolism: a promising therapeutic target for inflammation, ischemia/reperfusion injury and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Krebs Cycle Reimagined: The Emerging Roles of Succinate and Itaconate as Signal Transducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Succinate induces aberrant mitochondrial fission in cardiomyocytes through GPR91 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Succinate alters respiration, membrane potential, and intracellular K+ in proximal tubule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Succinate Accumulation Accelerates Oxidative Stress to Promote Pulmonary Epithelial Cell Apoptosis During Lung Ischemia–Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

The Signaling Nexus of Extracellular Succinate: A Technical Guide to the SUCNR1 Axis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Extracellular succinate, long known as a key intermediate in the mitochondrial tricarboxylic acid (TCA) cycle, has emerged as a critical signaling molecule that modulates a diverse array of physiological and pathological processes. Its actions are primarily mediated through the G protein-coupled receptor, SUCNR1 (GPR91). Activation of SUCNR1 by succinate triggers a cascade of intracellular events with profound implications for cellular function, making this receptor a compelling therapeutic target for a range of diseases, including inflammatory disorders, metabolic diseases, and cancer. This technical guide provides a comprehensive overview of the signaling function of extracellular succinate through SUCNR1, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows to empower researchers and drug development professionals in this burgeoning field.

Introduction

The de-orphanization of GPR91 as the receptor for succinate revealed a novel signaling axis that links cellular metabolism to extracellular communication.[1] Under conditions of cellular stress, such as hypoxia, ischemia, or inflammation, intracellular succinate can accumulate and be released into the extracellular space, where it acts as an alarmin to signal local tissue distress.[2] SUCNR1 is expressed in a variety of tissues and cell types, including the kidney, liver, adipose tissue, immune cells, and platelets, underscoring its broad physiological relevance.[3] This guide delves into the core mechanisms of SUCNR1 signaling, providing the necessary technical details to facilitate further research and therapeutic development.

SUCNR1 Signaling Pathways

SUCNR1 is a pleiotropic receptor that couples to multiple G protein subtypes, primarily Gq and Gi, and in some contexts Gs, leading to the activation of distinct downstream signaling cascades.[4][5] The specific G protein engaged and the resultant cellular response are cell-type dependent.

Gq-Mediated Signaling

Activation of the Gq pathway by succinate-bound SUCNR1 leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, leading to a transient increase in intracellular calcium concentration.[6] DAG, along with calcium, activates protein kinase C (PKC). This cascade is crucial for many of the pro-inflammatory and pro-angiogenic effects of succinate.

Gi-Mediated Signaling

Coupling of SUCNR1 to Gi proteins results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7] This pathway is particularly relevant in adipocytes, where succinate-mediated inhibition of cAMP counteracts hormone-stimulated lipolysis.[3]

Downstream Effectors

Both Gq and Gi signaling pathways converge on the activation of the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[8][9] ERK1/2 phosphorylation can regulate a multitude of cellular processes, including gene expression, proliferation, and survival.

Signaling Pathway Diagram

Caption: SUCNR1 signaling pathways.

Quantitative Data Presentation

The following tables summarize key quantitative data for agonists and antagonists of SUCNR1, providing a valuable resource for experimental design and data interpretation.

Table 1: Agonist Affinity and Potency

| Agonist | Receptor | Assay Type | Parameter | Value (µM) | Reference(s) |

| Succinate | Human | cAMP Inhibition | EC50 | 29 | [7] |

| Succinate | Human | Calcium Mobilization | EC50 | 581 | [7] |

| Succinate | Human | - | EC50 | 26 - 79 | [4] |

| cis-Epoxysuccinic acid | Human | cAMP Inhibition | EC50 | 2.7 | [10] |

| cis-Epoxysuccinic acid | Human | Calcium Mobilization | EC50 | 191 | [7] |

| cis-1,2-Cyclopropanedicarboxylic acid | Human | Calcium Mobilization | EC50 | 1040 | [7] |

| Malate | Human | cAMP Inhibition | EC50 | >1000 | [11] |

| Oxaloacetate | Human | cAMP Inhibition | EC50 | ~100 | [11] |

| Methylmalonate | Human | cAMP Inhibition | EC50 | ~300 | [11] |

| Itaconate | Human | cAMP Inhibition | EC50 | >1000 | [11] |

Table 2: Antagonist Affinity and Potency

| Antagonist | Receptor | Assay Type | Parameter | Value (nM) | Reference(s) |

| NF-56-EJ40 | Human | - | IC50 | 25 | [10][12] |

| NF-56-EJ40 | Human | - | Ki | 33 | [10][12] |

| hGPR91 antagonist 1 (4c) | Human | - | IC50 | 7 | [10] |

| hGPR91 antagonist 3 (5g) | Human | - | IC50 | 35 | [10] |

| SUCNR1-IN-1 (Compound 20) | Human | - | IC50 | 88 | [10] |

| TUG-2465 (fluorescent) | Human | BRET Saturation Binding | Kd | 300 | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate SUCNR1 signaling.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following SUCNR1 activation.

Materials:

-

HEK293 or CHO cells stably expressing human SUCNR1.

-

Assay Buffer (e.g., Krebs buffer: 120 mM NaCl, 5 mM KCl, 0.62 mM MgSO4, 1.8 mM CaCl2, 10 mM HEPES, 6 mM glucose, pH 7.4).[14]

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[6]

-

Probenecid (to prevent dye leakage).

-

Succinate or other agonists.

-

SUCNR1 antagonists (for inhibition studies).

-

Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation).[15]

Protocol:

-

Seed SUCNR1-expressing cells into a 96- or 384-well black-walled, clear-bottom microplate and culture overnight.

-

Remove culture medium and load the cells with Fluo-4 AM (e.g., 1 µM) in Assay Buffer containing probenecid (e.g., 2.5 mM) for 30-60 minutes at 37°C.[16]

-

Wash the cells with dye-free Assay Buffer.

-

For antagonist studies, pre-incubate the cells with the antagonist for a specified time (e.g., 30 minutes).

-

Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading.

-

Add succinate or other agonists at various concentrations and immediately begin recording fluorescence intensity over time.

-

Analyze the data by calculating the change in fluorescence from baseline. For dose-response curves, plot the peak fluorescence response against the agonist concentration to determine the EC50 value. For antagonist studies, calculate the IC50 value from the inhibition of the agonist response.[15]

Experimental Workflow: Calcium Mobilization Assay

Caption: Workflow for a calcium mobilization assay.

cAMP Inhibition Assay

This assay measures the ability of SUCNR1 activation to inhibit adenylyl cyclase and decrease intracellular cAMP levels.

Materials:

-

CHO-K1 or HEK293 cells expressing human SUCNR1.

-

Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX).[17]

-

Forskolin (to stimulate adenylyl cyclase).

-

Succinate or other agonists.

-

SUCNR1 antagonists.

-

cAMP detection kit (e.g., ELISA or HTRF-based).

Protocol:

-

Seed SUCNR1-expressing cells in a 96-well plate and culture overnight.

-

Serum-starve the cells for 2-4 hours.

-

Pre-treat the cells with SUCNR1 antagonists if applicable.

-

Add succinate or other agonists at various concentrations and incubate for a short period (e.g., 15-30 minutes).

-

Add forskolin to all wells (except for the basal control) to stimulate cAMP production and incubate for 10-15 minutes.

-

Lyse the cells and measure cAMP levels using a commercial kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition of the forskolin-stimulated cAMP response for each agonist concentration to determine the EC50. For antagonists, calculate the IC50 from the reversal of agonist-induced inhibition.

ERK1/2 Phosphorylation Assay

This assay quantifies the activation of the ERK1/2 signaling pathway downstream of SUCNR1.

Materials:

-

Cells endogenously or exogenously expressing SUCNR1.

-

Serum-free culture medium.

-

Succinate or other agonists.

-

SUCNR1 antagonists.

-

Cell lysis buffer containing protease and phosphatase inhibitors.

-

Antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

-

Western blotting reagents and equipment, or a plate-based detection method (e.g., AlphaLISA, HTRF).

Protocol (Western Blotting):

-

Plate cells and allow them to adhere.

-

Serum-starve the cells overnight to reduce basal ERK1/2 phosphorylation.

-

Pre-treat with antagonists if necessary.

-

Stimulate cells with succinate or other agonists for a short time course (e.g., 2, 5, 10, 15 minutes) to determine the peak response.

-

Lyse the cells on ice and collect the lysates.

-

Determine protein concentration using a standard assay (e.g., BCA).

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with a primary antibody against phospho-ERK1/2.

-

Wash and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.

-

Quantify band intensities using densitometry.

Conclusion

The succinate-SUCNR1 signaling axis represents a fundamental link between cellular metabolism and intercellular communication, with significant implications for human health and disease. This technical guide provides a foundational resource for researchers and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and clear visual aids to facilitate the investigation of this important pathway. A thorough understanding of the nuances of SUCNR1 signaling will be paramount in the development of novel therapeutics that target this receptor for a variety of pathological conditions. As research in this field continues to evolve, the methodologies and data presented herein will serve as a valuable starting point for future discoveries.

References

- 1. researchgate.net [researchgate.net]

- 2. Monitoring G protein activation in cells with BRET - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Identification and pharmacological characterization of succinate receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SUCNR1 - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Succinate receptor 1 signaling mutually depends on subcellular localization and cellular metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Development and Characterization of Potent Succinate Receptor Fluorescent Tracers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. journals.physiology.org [journals.physiology.org]

- 17. benchchem.com [benchchem.com]

Navigating the Choice: A Technical Guide to Sodium Succinate Dibasic Hexahydrate vs. Anhydrous for Scientific Research

For Researchers, Scientists, and Drug Development Professionals

The selection of appropriate reagents is a critical determinant of experimental success and reproducibility. Sodium succinate, a key intermediate in the Krebs cycle and an emerging signaling molecule, is frequently utilized in a range of scientific studies. It is commercially available in two primary forms: dibasic hexahydrate and anhydrous. The choice between these two forms is not trivial and can have significant implications for solution preparation, experimental accuracy, and the overall validity of research findings. This technical guide provides an in-depth comparison of this compound dibasic hexahydrate and its anhydrous counterpart, offering researchers the necessary information to make an informed decision for their specific experimental needs.

Core Physicochemical Properties: A Quantitative Comparison

A fundamental understanding of the distinct physicochemical properties of each form is essential for accurate experimental design. The following table summarizes the key quantitative data for both this compound dibasic hexahydrate and anhydrous this compound.

| Property | This compound Dibasic Hexahydrate | This compound Anhydrous |

| Molecular Formula | C₄H₄Na₂O₄·6H₂O[1] | C₄H₄Na₂O₄[2][3][4] |

| Molecular Weight | 270.14 g/mol [5][6][7][8][9] | 162.05 g/mol [2][3][4][10][11] |

| CAS Number | 6106-21-4[1][5][6][7][8][9][12] | 150-90-3[3][4][10] |

| Appearance | White granular or crystalline powder[1][13] | White powder[14][15] |

| Solubility in Water | ~349 g/L at 20°C | >100 g/L[14][15] |

| Purity (Typical) | ≥98% to ≥99% (Cell Culture Grade)[8][9][16] | ≥98.0% (USP/NF Grade)[17] |

| pH (50 g/L in H₂O) | 6.0 - 8.5 | 7.0 - 9.0 (100 g/L in H₂O)[10] |

| Melting Point | ~120°C (loses water of crystallization) | >300°C[10] |

| Storage | Room temperature[16] or 2-30°C[10] | Room temperature or 2-30°C[10] |

| Hygroscopicity | Hygroscopic[13] | Hygroscopic[18] |

Key Considerations from the Data:

-

Molecular Weight: The most critical difference lies in the molecular weight, owing to the six water molecules in the hexahydrate form. This must be accounted for when preparing solutions of a specific molarity. To prepare a solution of a given molarity, one would need to use a greater mass of the hexahydrate form compared to the anhydrous form.

-

Solubility: Both forms are highly soluble in water, facilitating the preparation of stock solutions.

-

Purity: High-purity grades suitable for cell culture and pharmaceutical applications are available for both forms.[7][16][17] Researchers should select the grade appropriate for their experimental system to avoid introducing confounding variables.

-

pH: The pH of a solution prepared with either form will be in the neutral to slightly alkaline range. However, for precise pH control, buffering to the desired experimental pH is recommended.

-

Stability: Both forms are generally stable under standard storage conditions.[14][19] Solutions of this compound are also reported to be stable.[14]

Experimental Protocols: Methodologies for Key Applications

The accurate implementation of experimental protocols is paramount. Below are detailed methodologies for common applications of this compound in research.

Preparation of a 1 M this compound Stock Solution

This protocol outlines the preparation of a 1 M stock solution, which can then be diluted to the desired final concentration for various experiments.

Workflow for Stock Solution Preparation

Caption: Workflow for 1 M this compound Stock Solution Preparation.

Materials:

-

Anhydrous this compound (MW: 162.05 g/mol ) OR this compound dibasic hexahydrate (MW: 270.14 g/mol )

-

High-purity water (e.g., Milli-Q or equivalent)

-

Magnetic stirrer and stir bar

-

Volumetric flask (1 L)

-

Sterile filtration unit (0.22 µm pore size)

-

Sterile storage tubes

Procedure:

-

Weighing:

-

For Anhydrous: Accurately weigh 162.05 g of anhydrous this compound.

-

For Hexahydrate: Accurately weigh 270.14 g of this compound dibasic hexahydrate.

-

-

Dissolving: Add the weighed powder to a beaker containing approximately 800 mL of high-purity water. Place a magnetic stir bar in the beaker and stir on a magnetic stirrer until the powder is completely dissolved.

-

Volume Adjustment: Quantitatively transfer the dissolved solution to a 1 L volumetric flask. Rinse the beaker with a small amount of high-purity water and add the rinsing to the volumetric flask. Carefully add high-purity water to the flask until the bottom of the meniscus reaches the 1 L mark.

-

Sterilization: Sterilize the solution by passing it through a 0.22 µm filter into a sterile container.

-

Storage: Aliquot the sterile 1 M this compound solution into smaller, sterile tubes and store at -20°C for long-term use. For short-term use, the solution can be stored at 4°C.

Mitochondrial Respiration Assay (Seahorse XF or similar)

This protocol describes the use of this compound as a substrate to measure mitochondrial complex II-driven respiration.

Workflow for Mitochondrial Respiration Assay

Caption: Workflow for a Seahorse XF Mitochondrial Respiration Assay.

Materials:

-

Cultured cells

-

Seahorse XF Analyzer and consumables (or equivalent respirometry system)

-

Seahorse XF Base Medium (or appropriate respiration buffer)

-

This compound stock solution (e.g., 1 M)

-

Rotenone (Complex I inhibitor)

-

Antimycin A (Complex III inhibitor)

-

Oligomycin (ATP synthase inhibitor)

-

FCCP (uncoupling agent)

Procedure:

-

Cell Seeding: Seed cells at an appropriate density in a Seahorse XF cell culture plate and allow them to adhere overnight.

-

Assay Preparation: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine. Incubate the cells in a non-CO₂ incubator at 37°C for 1 hour.[20]

-

Reagent Preparation: Prepare stock solutions of mitochondrial inhibitors and substrates. For succinate, a typical final concentration used is 10 mM.[21]

-

Cartridge Loading: Load the hydrated sensor cartridge with the prepared inhibitors and substrates. A typical injection strategy to assess Complex II function involves:

-

Port A: Rotenone (to inhibit Complex I)

-

Port B: this compound (to provide substrate for Complex II)

-

Port C: Antimycin A (to inhibit Complex III and confirm the signal is mitochondrial)

-

Port D: Can be used for other compounds like FCCP or Oligomycin depending on the experimental design.

-

-

Assay Execution: Place the cell plate and the loaded sensor cartridge into the Seahorse XF Analyzer and run the pre-programmed protocol. The instrument will measure the oxygen consumption rate (OCR) before and after each injection.

-

Data Analysis: Analyze the changes in OCR to determine the rates of basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption. The increase in OCR after the injection of succinate (in the presence of rotenone) reflects the activity of Complex II.

MTT Assay for Cell Viability

The MTT assay measures the metabolic activity of cells, which is often used as an indicator of cell viability. Succinate dehydrogenase, a key enzyme in the Krebs cycle, is one of the mitochondrial dehydrogenases responsible for the reduction of MTT to formazan.[22]

Workflow for MTT Assay

Caption: General workflow for an MTT cell viability assay.

Materials:

-

Cultured cells

-

96-well cell culture plates

-

Experimental compounds (e.g., cytotoxic agents)

-

This compound (if investigating its effect on cell viability)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to attach. Treat the cells with the compounds of interest for the desired duration. If investigating the protective or detrimental effects of succinate, it can be added to the culture medium at this stage.

-

MTT Addition: After the treatment period, add 10 µL of MTT solution to each well (for a final volume of 100 µL, this gives a final concentration of 0.5 mg/mL).[23]

-

Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified incubator.[23][24] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[24] Mix gently by pipetting or shaking on an orbital shaker.

-

Absorbance Measurement: Read the absorbance of the wells at a wavelength between 550 and 600 nm using a microplate reader.[23] The intensity of the purple color is proportional to the number of viable, metabolically active cells.

Quantification of Succinate in Biological Samples

Several kits and methods are available for the quantification of succinate in samples like cell culture media, cell lysates, or tissue homogenates. These assays are often based on a coupled enzyme reaction.[25][26]

Workflow for Succinate Quantification Assay

Caption: General workflow for a colorimetric/fluorometric succinate quantification assay.

Materials:

-

Biological samples (cell culture supernatant, cell pellets, tissue homogenates)

-

Succinate Assay Kit (e.g., from Sigma-Aldrich or Abcam)[25][26]

-

96-well plate

-

Microplate reader (absorbance or fluorescence)

Procedure (based on a typical kit protocol):

-

Sample Preparation: Prepare samples as per the kit's instructions. This may involve homogenization of tissues or lysis of cells, followed by centrifugation to remove insoluble material.[25]

-

Standard Curve Preparation: Prepare a standard curve using the provided succinate standard.[25][26]

-

Assay Reaction: Add the reaction mixture, containing enzymes and a probe, to the samples and standards in a 96-well plate.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes), protected from light.[25] During this incubation, succinate is converted through a series of enzymatic reactions, leading to the development of a colorimetric or fluorescent signal.

-

Signal Detection: Measure the absorbance (e.g., at 450 nm) or fluorescence at the appropriate wavelength using a microplate reader.[25]

-

Calculation: Determine the succinate concentration in the samples by comparing their readings to the standard curve.

Succinate Signaling Pathways

Extracellular succinate acts as a signaling molecule by activating the G protein-coupled receptor, SUCNR1 (also known as GPR91).[14] This initiates downstream signaling cascades that can have diverse physiological effects, including roles in inflammation, angiogenesis, and metabolic regulation.[15][27][28]

SUCNR1 Signaling Cascade

Caption: Simplified overview of the SUCNR1 signaling pathways.

Activation of SUCNR1 by succinate can lead to the coupling of different G proteins, primarily Gi and Gq.[29]

-

Via the Gq pathway: SUCNR1 activation leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium (Ca²⁺) and the activation of protein kinase C (PKC).[15]

-

Via the Gi pathway: SUCNR1 can also couple to Gi proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[15]

-

Downstream Effectors: Both pathways can converge on the activation of the mitogen-activated protein kinase (MAPK) cascade, particularly ERK1/2.[28] The specific cellular response to succinate signaling is context-dependent and varies between cell types.

Intracellular Succinate Signaling

Accumulation of intracellular succinate, often due to mitochondrial dysfunction or hypoxia, can also act as a signaling event.

Caption: Intracellular succinate signaling via HIF-1α stabilization.

Elevated cytosolic succinate can inhibit the activity of prolyl hydroxylase domain enzymes (PHDs).[15][27] PHDs are responsible for targeting the alpha subunit of hypoxia-inducible factor-1 (HIF-1α) for degradation. By inhibiting PHDs, succinate leads to the stabilization of HIF-1α, which can then translocate to the nucleus and promote the transcription of genes involved in processes such as inflammation and angiogenesis.[15][27]

Conclusion: Making the Right Choice for Your Research

The decision to use this compound dibasic hexahydrate or its anhydrous form should be based on careful consideration of the specific experimental requirements.

-

For routine applications where high precision in molarity is critical , the anhydrous form is often preferred as its molecular weight is not influenced by variable water content. This simplifies calculations and reduces a potential source of error.

-

The hexahydrate form is a perfectly acceptable and often more readily available alternative, provided that its higher molecular weight is accurately factored into all calculations for solution preparation. It is crucial to use the correct molecular weight (270.14 g/mol ) to ensure the desired final concentration of succinate in the experimental system.

Ultimately, both forms can be used to achieve reliable and reproducible results. The key to success lies in a thorough understanding of their respective properties, meticulous attention to detail in solution preparation, and the selection of a high-quality reagent grade appropriate for the intended application. This guide provides the foundational knowledge to empower researchers to make the optimal choice for their scientific endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C4H4Na2O4 | CID 9020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dithis compound - Succinic acid disodium salt, this compound dibasic [sigmaaldrich.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. chembk.com [chembk.com]

- 7. This compound NF GMP Excipient Grade - CAS 6106-21-4 - Pfanstiehl [pfanstiehl.com]

- 8. CAS-6106-21-4, this compound Hexahydrate Manufacturers, Suppliers & Exporters in India | 030219 [cdhfinechemical.com]

- 9. CAS-6106-21-4, this compound Hexahydrate 99.0% Cell Culture Tested Manufacturers, Suppliers & Exporters in India | TC1219 [cdhfinechemical.com]

- 10. di-Sodium succinate anhydrous for synthesis 150-90-3 [sigmaaldrich.com]

- 11. americanelements.com [americanelements.com]

- 12. Dithis compound hexahydrate | 6106-21-4 [chemicalbook.com]

- 13. Dithis compound | 150-90-3 [chemicalbook.com]

- 14. pharmaceutical-tech.com [pharmaceutical-tech.com]

- 15. This compound, 2922-54-5 [thegoodscentscompany.com]

- 16. chemimpex.com [chemimpex.com]

- 17. This compound USP NF Grade Manufacturers [anmol.org]

- 18. This compound - PCCA [pccarx.com]

- 19. Frontiers | Succinate/IL-1β Signaling Axis Promotes the Inflammatory Progression of Endothelial and Exacerbates Atherosclerosis [frontiersin.org]

- 20. benchchem.com [benchchem.com]

- 21. Respirometric Screening and Characterization of Mitochondrial Toxicants Within the ToxCast Phase I and II Chemical Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 23. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. sigmaaldrich.com [sigmaaldrich.com]

- 26. abcam.cn [abcam.cn]

- 27. This compound hexahydrate 250 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 28. mdpi.com [mdpi.com]

- 29. Succinate receptor 1 signaling mutually depends on subcellular localization and cellular metabolism - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Understanding the pKa of Sodium Succinate for Buffer Preparation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pKa of sodium succinate and its critical role in the preparation of buffer solutions for scientific research and pharmaceutical applications. This document outlines the fundamental principles of succinate buffers, detailed experimental protocols for pKa determination, and practical considerations for their use, particularly in the formulation of biologics.

Introduction to Succinate Buffers

Succinic acid is a dicarboxylic acid that can donate two protons, and therefore has two pKa values. In solution, it exists in equilibrium between its fully protonated form (succinic acid), a singly deprotonated form (monothis compound), and a fully deprotonated form (dithis compound). This equilibrium is the basis for the buffering capacity of succinate solutions.

This compound is the salt of succinic acid and serves as the conjugate base in a succinate buffer system.[1] These buffers are particularly effective in the acidic pH range of 4.5 to 6.0, making them suitable for a variety of biological applications, including enzyme assays, protein purification, and cell culture.[2][3] Notably, succinate buffers are increasingly utilized in the formulation of monoclonal antibodies (mAbs) to maintain stability by preventing aggregation and degradation.[2][4][5]

The preparation of a succinate buffer typically involves dissolving succinic acid in water and adjusting the pH to the desired level with a strong base, such as sodium hydroxide.[6] Alternatively, solutions of succinic acid and this compound can be mixed in appropriate ratios. The Henderson-Hasselbalch equation is a fundamental tool for calculating the required concentrations of the acidic and basic forms to achieve a specific pH.[7][8][9][10][11]

The pKa of Succinic Acid: A Critical Parameter

The pKa is the pH at which the concentrations of the acidic and basic forms of a molecule in solution are equal. For a diprotic acid like succinic acid, there are two pKa values corresponding to the dissociation of each proton. The precise pKa values for succinic acid can vary slightly depending on factors such as temperature and the ionic strength of the solution.

| pKa Value | Reported Value 1 | Reported Value 2 | Reported Value 3 (0.3 M solution) |

| pKa1 | 4.16[12] | 4.3 | 3.83[10][13] |

| pKa2 | 5.61 | 5.6[1] | 5.13[10][13] |

Table 1: Reported pKa values for succinic acid at or near room temperature.

The first pKa (pKa1) corresponds to the equilibrium between succinic acid and the monothis compound ion, while the second pKa (pKa2) relates to the equilibrium between the monothis compound and dithis compound ions. The effective buffering range of a succinate buffer is centered around these pKa values.

Experimental Determination of pKa Values

Accurate determination of pKa values is crucial for precise buffer preparation. Two common experimental methods for determining the pKa of a substance like succinic acid are potentiometric titration and UV-Vis spectrophotometry.[9]

Potentiometric Titration

This method involves titrating a solution of the acid with a strong base and monitoring the pH change. The pKa values are determined from the inflection points of the resulting titration curve.[9]

Experimental Protocol for Potentiometric Titration:

-

Solution Preparation: Prepare a standard solution of succinic acid (e.g., 0.1 M) in deionized water. Also, prepare a standardized solution of a strong base, such as 0.1 M sodium hydroxide (NaOH).

-

Calibration: Calibrate a pH meter using standard buffer solutions at, for example, pH 4.0, 7.0, and 10.0.[2]

-

Titration Setup: Place a known volume of the succinic acid solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode in the solution.

-

Titration: Add the NaOH solution in small, precise increments. After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points. The equivalence points are the points of steepest slope on the titration curve. The first half-equivalence point gives pKa1, and the second gives pKa2.

UV-Vis Spectrophotometry

This technique is applicable if the different ionization states of the molecule exhibit distinct UV-Vis absorbance spectra. The pKa is determined by measuring the absorbance of the solution at various pH values.[4][9]

Experimental Protocol for UV-Vis Spectrophotometry:

-

Solution Preparation: Prepare a stock solution of succinic acid. Prepare a series of buffer solutions with known pH values spanning the expected pKa range.

-

Spectral Scans: Prepare samples by adding a small, constant amount of the succinic acid stock solution to each buffer solution. Record the UV-Vis absorbance spectrum for each sample.

-

Data Analysis: Identify a wavelength where the absorbance difference between the fully protonated and deprotonated forms is maximal. Plot the absorbance at this wavelength against the pH of the buffer solutions. The resulting sigmoidal curve will have an inflection point at the pH equal to the pKa.[9]

Preparation of a Succinate Buffer

The following is a generalized protocol for the preparation of a this compound buffer.

Protocol for Succinate Buffer Preparation:

-

Calculate Molar Ratio: Use the Henderson-Hasselbalch equation to calculate the required molar ratio of the conjugate base (succinate) to the weak acid (succinic acid) for the desired pH.

-

pH = pKa + log ([Succinate] / [Succinic Acid])

-

-

Weigh Components: Weigh the calculated amounts of succinic acid and this compound. Alternatively, weigh out the required amount of succinic acid and prepare a stock solution of a strong base (e.g., 1 M NaOH).

-

Dissolve: Dissolve the succinic acid (and this compound, if using the two-component method) in deionized water, using about 80% of the final desired volume.

-

Adjust pH: While stirring, slowly add the strong base to the succinic acid solution until the desired pH is reached. Monitor the pH continuously with a calibrated pH meter.

-

Final Volume: Once the target pH is achieved, transfer the solution to a volumetric flask and add deionized water to reach the final desired volume.

-

Sterilization: For biological applications, the buffer may need to be sterilized by filtration through a 0.22 µm filter.

Applications in Drug Development

Succinate buffers have gained prominence in the formulation of therapeutic proteins, particularly monoclonal antibodies. The stability of these biologics is highly dependent on pH, and succinate buffers provide effective pH control in the mildly acidic range where many proteins exhibit optimal stability.[6][7]

A key consideration in the use of succinate buffers for biologics is their behavior during freeze-thaw cycles. Studies have shown that in the absence of cryoprotectants, the pH of a succinate buffer can increase by approximately 1.2 units upon freezing.[6][7] This pH shift is attributed to the selective crystallization of monothis compound.[6][7] Such a significant change in pH can negatively impact the stability of the formulated protein.

However, research has demonstrated that the inclusion of excipients like sucrose can mitigate this pH shift, thereby preserving the integrity of the monoclonal antibody during freezing and lyophilization processes.[6][7]

| Condition | Observed pH Shift | Mitigation Strategy |

| 25 mM and 250 mM succinate buffers upon freezing | Increase of ~1.2 pH units[6][7] | Addition of 2% w/v sucrose prevents significant pH shift[6][7] |

Table 2: Performance of succinate buffer during freeze-thaw cycles.

Conclusion

A thorough understanding of the pKa values of succinic acid is fundamental to the successful preparation and application of this compound buffers. These buffers offer excellent pH control in the mildly acidic range, making them highly valuable in various scientific and pharmaceutical contexts, especially in the formulation of sensitive biologics like monoclonal antibodies. By employing precise experimental techniques for pKa determination and following established protocols for buffer preparation, researchers and drug development professionals can ensure the stability and efficacy of their buffered solutions. Careful consideration of the buffer's performance under specific conditions, such as freezing, and the use of appropriate stabilizing excipients are crucial for optimizing formulations.

References

- 1. bioprocessintl.com [bioprocessintl.com]

- 2. ijper.org [ijper.org]

- 3. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. Succinate Buffer in Biologics Products: Real-world Formulation Considerations, Processing Risks and Mitigation Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. experts.umn.edu [experts.umn.edu]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. researchgate.net [researchgate.net]

The Metabolic Fate of Sodium Succinate in Cultured Mammalian Cells: An In-depth Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium succinate, the salt of succinic acid, is a pivotal molecule in cellular biology, traditionally known for its role as a key intermediate in the mitochondrial tricarboxylic acid (TCA) cycle.[1][2] In this capacity, it is oxidized by succinate dehydrogenase (SDH), contributing directly to the electron transport chain and cellular ATP production.[2] However, emerging research has unveiled a far more complex role for succinate, establishing it as a critical signaling molecule that operates both inside and outside the cell.[3][4] When cellular metabolism is perturbed, such as during hypoxia or inflammation, succinate can accumulate and be transported to the cytoplasm and extracellular space.[4][5] This accumulation triggers distinct signaling cascades that influence gene expression, inflammation, and cellular adaptation.[4][6] This guide provides a comprehensive technical overview of the transport, metabolic conversion, and signaling functions of this compound in cultured mammalian cells, complete with quantitative data and detailed experimental protocols.

Succinate Transport and Uptake

The movement of succinate between the extracellular environment, the cytoplasm, and the mitochondrial matrix is tightly regulated by a series of specialized transporters. Understanding this transport is critical to deciphering its metabolic and signaling roles.

-

Plasma Membrane Transport: The uptake of extracellular succinate into the cytoplasm is mediated by several transporter families. These include sodium-dicarboxylate cotransporters and organic anion transporters (OATs).[7][8] In specific cell types, such as CD4+ T cells, the monocarboxylate transporter 1 (MCT1) has also been implicated in succinate uptake.[9]

-

Mitochondrial Transport: Once in the cytosol, succinate is transported across the inner mitochondrial membrane primarily by the dicarboxylate carrier (DIC), a member of the SLC25 transporter family, which often exchanges succinate for inorganic phosphate (Pi).[5][6][8] The voltage-dependent anion channel (VDAC) facilitates its passage across the outer mitochondrial membrane.[6] This transport allows succinate to enter the TCA cycle for oxidation. Conversely, under conditions of accumulation, the same transporters can facilitate its export from the mitochondria into the cytosol.[6]

Intracellular Metabolic Fate and Signaling

Once inside the cell, succinate has two primary fates: participating in core metabolism or acting as a signaling molecule.

Oxidation in the Tricarboxylic Acid (TCA) Cycle

The canonical role of succinate is as a substrate for Complex II of the electron transport chain, also known as succinate dehydrogenase (SDH).[10] In the mitochondrial matrix, SDH catalyzes the oxidation of succinate to fumarate.[10] This reaction is unique as it links the TCA cycle directly to oxidative phosphorylation, donating electrons to the coenzyme Q pool to drive ATP synthesis.[10]

Signaling via HIF-1α Stabilization

Under certain conditions, such as hypoxia or inflammation, SDH activity can be reduced, leading to the accumulation of succinate.[5] Elevated cytosolic succinate acts as a competitive inhibitor of α-ketoglutarate-dependent dioxygenases, most notably prolyl hydroxylase domain (PHD) enzymes.[11][12]

PHD enzymes are responsible for hydroxylating the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α), marking it for ubiquitination and proteasomal degradation under normoxic conditions.[13] By inhibiting PHDs, succinate prevents HIF-1α degradation, causing it to stabilize, translocate to the nucleus, and activate the transcription of hypoxia-response element (HRE) genes.[12][13] This phenomenon is often termed "pseudohypoxia," as it induces a hypoxic response even in the presence of oxygen.[12] This pathway is a key mechanism by which succinate promotes inflammatory responses, such as the production of interleukin-1β (IL-1β).[6]

Other Intracellular Roles

-

Reactive Oxygen Species (ROS) Production: High levels of mitochondrial succinate can induce reverse electron transport (RET) at Complex I, leading to the generation of mitochondrial ROS. These ROS can also contribute to HIF-1α stabilization and act as signaling molecules themselves.[4]

-

Protein Succinylation: Succinate can be converted to succinyl-CoA, which serves as a substrate for the post-translational modification of lysine residues on proteins, known as succinylation. This modification can alter the function of metabolic enzymes and other proteins.[4][5]

Extracellular Signaling via SUCNR1/GPR91

When released into the extracellular space, succinate acts as a ligand for the G protein-coupled receptor SUCNR1 (also known as GPR91).[5] This receptor is expressed on a variety of cell types, including immune cells, kidney cells, and adipocytes.[5] SUCNR1 activation initiates signaling cascades that are highly cell-type dependent. The receptor couples to both Gi and Gq alpha subunits.[2][14]

-

Gq-Pathway: Activation of the Gq pathway stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This results in the mobilization of intracellular calcium ([Ca²⁺]i) and the activation of Protein Kinase C (PKC).[15]

-

Gi-Pathway: Activation of the Gi pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[16]

These pathways can modulate a wide range of cellular functions, including immune cell activation, cytokine production, cell migration, and blood pressure regulation.[4][17]

References

- 1. researchgate.net [researchgate.net]

- 2. Succinate receptor 1 signaling mutually depends on subcellular localization and cellular metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Multifaceted Actions of Succinate as a Signaling Transmitter Vary with Its Cellular Locations [e-enm.org]

- 6. Multiple faces of succinate beyond metabolism in blood - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Succinate Receptor as a Novel Therapeutic Target for Oxidative and Metabolic Stress-Related Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Multifaceted Actions of Succinate as a Signaling Transmitter Vary with Its Cellular Locations [e-enm.org]

- 9. Succinate uptake by T cells suppresses their effector function via inhibition of mitochondrial glucose oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Computationally modeling mammalian succinate dehydrogenase kinetics identifies the origins and primary determinants of ROS production - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Extracellular Succinate: A Physiological Messenger and a Pathological Trigger - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Succinate receptor 1 signaling mutually depends on subcellular localization and cellular metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Identification and pharmacological characterization of succinate receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Activation of succinate receptor 1 boosts human mast cell reactivity and allergic bronchoconstriction - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Role of Sodium Succinate in Mitochondrial Biogenesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Succinate, a key intermediate of the tricarboxylic acid (TCA) cycle, has emerged as a critical signaling molecule, transcending its metabolic role to regulate a variety of cellular processes.[1][[“]][3][4] This guide explores the multifaceted role of extracellular sodium succinate in promoting mitochondrial biogenesis, the process of generating new mitochondria. Evidence indicates that succinate acts as a hormone-like molecule, activating a specific cell-surface receptor, SUCNR1, to initiate a signaling cascade that culminates in the activation of the master regulator of mitochondrial biogenesis, PGC-1α.[5] This document provides an in-depth review of the underlying signaling pathways, a summary of key quantitative data from preclinical studies, detailed experimental protocols for assessing this biological phenomenon, and visualizations to clarify complex interactions.

Succinate Signaling Pathways

Succinate's function as a signaling transmitter is complex, involving both intracellular and extracellular actions.[1][6] While intracellular succinate can influence cellular states by stabilizing hypoxia-inducible factor-1α (HIF-1α) or through post-translational modifications, its role in mitochondrial biogenesis appears to be primarily driven by its extracellular signaling capacity.[3][4][7]

Extracellular succinate binds to and activates the G protein-coupled receptor SUCNR1 (also known as GPR91).[[“]][8] SUCNR1 is coupled to both Gi and Gq proteins, allowing it to trigger multiple downstream pathways.[8][9] The activation of the Gq pathway is particularly relevant for mitochondrial biogenesis. It stimulates Phospholipase C (PLC), which leads to an increase in intracellular calcium (Ca2+) levels. This calcium signaling is a known activator of downstream kinases and transcription factors that regulate the expression of key biogenesis genes.[5]

The PGC-1α-Mediated Mitochondrial Biogenesis Cascade

Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) is the master regulator of mitochondrial biogenesis.[10][11][12] Its activation initiates a comprehensive program of gene expression that leads to the synthesis of new mitochondrial components and the expansion of the mitochondrial network. Studies have shown that succinate treatment increases the protein expression of PGC-1α.[5]

Activated PGC-1α co-activates nuclear respiratory factors 1 and 2 (NRF1 and NRF2).[10][13] These transcription factors are responsible for expressing a wide array of nuclear-encoded mitochondrial proteins. Crucially, NRF1 also activates the transcription of Mitochondrial Transcription Factor A (TFAM), a key protein that translocates to the mitochondria to drive the replication and transcription of mitochondrial DNA (mtDNA).[13] This coordinated expression of both nuclear and mitochondrial genomes is essential for producing new, functional mitochondria.

Summary of Quantitative Data

Preclinical studies demonstrate that oral administration of this compound induces significant changes consistent with enhanced mitochondrial biogenesis, particularly in skeletal muscle. The data reveal a direct role for succinate in promoting a transition toward more oxidative muscle fibers, increasing mitochondrial numbers, and boosting aerobic capacity.[5]

Table 1: In Vivo Effects of this compound Supplementation in Mice (8 weeks)

| Parameter | Control | 1% this compound | Fold Change | Significance |

| PGC-1α Protein (Soleus) | 1.00 | ~1.75 | +75% | p < 0.05 |

| PGC-1α Protein (Gastrocnemius) | 1.00 | ~1.50 | +50% | p < 0.05 |

| Whole-Body O₂ Consumption | Baseline | Increased | - | p < 0.05 |

| Respiratory Exchange Ratio (RER) | Baseline | Decreased | - | p < 0.05 |

Data synthesized from Liu et al., 2019.[5] RER decrease indicates a shift toward fat oxidation.

Table 2: In Vitro Effects of this compound on C2C12 Myotubes

| Parameter | Control | 25 mM this compound | Fold Change | Significance |

| PGC-1α Protein Level | 1.00 | ~1.80 | +80% | p < 0.05 |

| Mitochondrial DNA Content | 1.00 | ~1.40 | +40% | p < 0.05 |

| Mitochondrial Density (Coverage) | Baseline | Increased | - | p < 0.05 |

| Oxygen Consumption Rate (OCR) | Baseline | Increased | - | p < 0.05 |

Data synthesized from Liu et al., 2019.[5] These results confirm a direct effect of succinate on muscle cells.

Key Experimental Protocols

Verifying the pro-biogenesis effects of this compound requires a multi-faceted approach combining molecular biology, biochemistry, and cell imaging techniques.

Protocol: Quantification of Mitochondrial DNA (mtDNA) Copy Number

This protocol determines the relative amount of mitochondrial DNA to nuclear DNA (nDNA), a direct indicator of mitochondrial mass.

-

Sample Preparation: Treat cells or tissues with this compound. Isolate total DNA using a commercial DNA extraction kit.

-

qPCR Assay: Prepare a quantitative PCR reaction using two sets of primers: one targeting a mitochondrial-encoded gene (e.g., MT-CO1) and one targeting a single-copy nuclear-encoded gene (e.g., B2M). Use a SYBR Green-based master mix.

-

Thermal Cycling: Run the qPCR plate on a real-time PCR instrument with a standard cycling protocol.

-

Data Analysis:

-

Calculate the threshold cycle (Ct) for both the mitochondrial and nuclear targets.

-

Determine the change in Ct (ΔCt) between the mitochondrial and nuclear gene (ΔCt = CtmtDNA - CtnDNA).

-

The relative mtDNA copy number is calculated as 2 x 2-ΔΔCt, where ΔΔCt is the difference in ΔCt between the treated and control samples. An increase in this value indicates mitochondrial biogenesis.

-

Protocol: Western Blotting for Biogenesis Markers

This method quantifies the protein levels of key regulators like PGC-1α and TFAM.

-

Protein Extraction: Lyse succinate-treated cells or tissues in RIPA buffer with protease inhibitors.[14] Quantify total protein concentration using a BCA assay.[14]

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA to prevent non-specific antibody binding.

-

Incubate with a primary antibody specific to the target protein (e.g., anti-PGC-1α, anti-TFAM) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. Quantify band intensity relative to a loading control (e.g., β-actin or GAPDH).

Protocol: Measurement of Oxygen Consumption Rate (OCR)

This protocol assesses mitochondrial function by measuring the rate at which cells consume oxygen, a key indicator of oxidative phosphorylation.

-

Cell Seeding: Plate cells (e.g., C2C12 myoblasts) in a specialized extracellular flux analyzer microplate and allow them to adhere.

-

Succinate Treatment: Treat cells with the desired concentration of this compound for the specified duration (e.g., 24 hours).

-

Assay Preparation: Replace the culture medium with a specialized assay medium and incubate the cells in a CO₂-free environment.

-

Extracellular Flux Analysis:

-

Load the microplate into an extracellular flux analyzer (e.g., Seahorse XF Analyzer).

-

Perform a "Mito Stress Test" by sequentially injecting mitochondrial inhibitors:

-

Oligomycin: Inhibits ATP synthase (measures ATP-linked respiration).

-

FCCP: An uncoupling agent that collapses the proton gradient (measures maximal respiration).

-

Rotenone/Antimycin A: Inhibit Complex I and III (measures non-mitochondrial respiration).

-

-

-

Data Analysis: The instrument software calculates OCR at baseline and in response to each inhibitor. An increase in basal and maximal respiration in succinate-treated cells indicates enhanced mitochondrial function.[15][16]

Conclusion and Future Directions

The evidence strongly supports a role for this compound as a signaling molecule that can potently induce mitochondrial biogenesis. By acting on the SUCNR1 receptor, succinate triggers a PGC-1α-dependent pathway, leading to increased mitochondrial mass, enhanced oxidative capacity, and a functional shift towards aerobic metabolism.[5] This novel, non-metabolic function of succinate opens new avenues for therapeutic development.

For drug development professionals, targeting the succinate-SUCNR1 axis could be a viable strategy for treating conditions characterized by mitochondrial dysfunction, such as metabolic disorders, neurodegenerative diseases, and age-related muscle wasting. Further research should focus on elucidating the tissue-specific effects of succinate signaling and developing targeted agonists for the SUCNR1 receptor to harness its therapeutic potential in promoting mitochondrial health.

References

- 1. Multifaceted Actions of Succinate as a Signaling Transmitter Vary with Its Cellular Locations [e-enm.org]

- 2. consensus.app [consensus.app]

- 3. Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Succinate as a signaling molecule in the mediation of liver diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Succinate induces skeletal muscle fiber remodeling via SUNCR1 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Succinate receptor 1 signaling mutually depends on subcellular localization and cellular metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. PGC-1α-Mediated Mitochondrial Quality Control: Molecular Mechanisms and Implications for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PGC-1α Is a Master Regulator of Mitochondrial Lifecycle and ROS Stress Response - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Regulation of PGC-1α, a nodal regulator of mitochondrial biogenesis1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Succinate induces aberrant mitochondrial fission in cardiomyocytes through GPR91 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The wasting-associated metabolite succinate disrupts myogenesis and impairs skeletal muscle regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Succinate supplementation improves metabolic performance of mixed glial cell cultures with mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: Sodium Succinate as a Precursor for Metabolic Pathway Analysis

Audience: Researchers, scientists, and drug development professionals.

Abstract

Succinate, a key intermediate in the tricarboxylic acid (TCA) cycle, has emerged as a critical signaling molecule at the intersection of metabolism, inflammation, and cellular regulation.[[“]][[“]] Its central position in mitochondrial energy production and its ability to act as an intracellular and extracellular signal make it a focal point for metabolic studies.[3][4] This technical guide provides an in-depth overview of the use of sodium succinate as a precursor for metabolic pathway analysis, with a focus on stable isotope tracing and metabolic flux analysis (MFA). It offers detailed experimental protocols, data interpretation guidelines, and applications relevant to disease research and therapeutic development.

The Dual Role of Succinate: Metabolism and Signaling

Succinate's significance extends far beyond its traditional role as a metabolic intermediate in the TCA cycle.[[“]] It functions as a crucial link between cellular energy status and signaling pathways that govern cellular responses in both physiological and pathological states.

A Central Hub in Mitochondrial Metabolism

Succinate is a dicarboxylic acid that serves as a key component of the TCA cycle, a series of reactions essential for cellular respiration and ATP production.[3][4][5] Within the mitochondrial matrix, succinate is formed from succinyl-CoA by the enzyme succinyl-CoA synthetase.[5] It is then oxidized to fumarate by succinate dehydrogenase (SDH), also known as Complex II of the electron transport chain (ETC).[4][5][6] This unique position makes SDH the only enzyme that participates in both the TCA cycle and the ETC, directly linking carbohydrate and fatty acid metabolism to oxidative phosphorylation.[6][7][8]

Succinate as a Signaling Molecule

Under certain conditions, such as hypoxia, inflammation, or mutations in SDH, succinate can accumulate and be transported out of the mitochondria.[4][9][10] This accumulation triggers distinct signaling cascades:

-

Intracellular Signaling: In the cytoplasm, elevated succinate inhibits prolyl hydroxylase (PHD) enzymes.[10][11] This leads to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor that promotes angiogenesis, glycolysis, and inflammatory responses, even under normal oxygen levels (a state known as pseudohypoxia).[11][12][13]

-

Extracellular Signaling: Succinate can be released from cells and act as a hormone-like molecule by activating a specific G-protein coupled receptor, SUCNR1 (also known as GPR91), on the surface of various cells, including immune and endothelial cells.[[“]][9][12] This activation can trigger pro-inflammatory responses, modulate blood pressure, and stimulate angiogenesis.[[“]][12][14]

This compound for Metabolic Flux Analysis

To quantitatively understand the flow of metabolites through pathways (i.e., metabolic flux), researchers employ stable isotope tracers.[15] this compound, enriched with stable isotopes like Carbon-13 (¹³C), is an invaluable tool for interrogating the TCA cycle and connected pathways.[15]

In these experiments, cells or organisms are supplied with ¹³C-labeled succinate.[16] As the labeled succinate is metabolized, the ¹³C atoms are incorporated into downstream metabolites. By measuring the mass distribution (isotopologues) of these metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR), the activity of specific enzymes and the relative contributions of different pathways can be determined.[16][17]

Comparison of ¹³C-Labeled Succinate Isotopologues

The choice of tracer is critical and influences the precision with which specific fluxes can be measured.[15]

Table 1: Characteristics of Common ¹³C-Labeled Succinate Isotopologues

| Isotopologue | Common Abbreviation | Primary Application | Advantages | Disadvantages |

|---|---|---|---|---|

| [1,4-¹³C₂]Succinate | Succinate-1,4-¹³C₂ | Measuring forward flux through the latter half of the TCA cycle. | Provides a distinct M+2 labeling pattern in fumarate and malate for precise flux determination.[15] | The symmetrical nature of succinate can create ambiguity in subsequent turns of the cycle.[15] |

| [2,3-¹³C₂]Succinate | Succinate-2,3-¹³C₂ | Assessing the activity of the entire TCA cycle and anaplerotic inputs. | The M+2 label is retained in α-ketoglutarate in the next cycle turn, offering insights into the full cycle rate.[15] | Label can be diluted by unlabeled succinate from other metabolic sources.[15] |

| [U-¹³C₄]Succinate | Succinate-¹³C₄ | Identifying all pathways that utilize succinate-derived carbons. | Provides the highest isotopic enrichment in downstream metabolites, making detection easier.[15] | Higher cost and more complex mass isotopomer distributions can complicate data analysis.[15] |

Experimental Protocols for ¹³C-Succinate Tracing

A successful metabolic flux experiment requires meticulous planning and execution, from cell culture to data analysis.[15] The following is a generalized protocol for a cell-based assay.

Experimental Workflow

Detailed Methodology

A. Materials

-